N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide” is a compound that falls under the category of [1,2,4]triazolo[1,5-a]pyrimidine derivatives . These derivatives are widely used to design anticancer agents . The compound is synthesized using a molecular hybridization strategy .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves a molecular hybridization strategy . This strategy is used to design and synthesize a series of these derivatives . The structures of all the compounds are confirmed by IR, 1H-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is based on the [1,2,4]triazolo[1,5-a]pyrimidine nucleus . This heterocyclic nucleus is used as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its antiproliferative activities . The compound can inhibit the growth and colony formation of certain cancer cells .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Research has demonstrated the utility of N-arylpyrazole-containing enaminones, which are related to the compound , in the synthesis of various derivatives with antitumor and antimicrobial activities. The synthesis of these compounds has led to the discovery of molecules exhibiting cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEPG2 (liver carcinoma), showing potential as cancer therapies. Additionally, some of these compounds displayed antimicrobial properties, suggesting their use in combating microbial infections (Riyadh, 2011).
Synthesis of Heterocyclic Systems
The compound's framework has been utilized in the synthesis of new heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one. These systems are of interest due to their novel structures and potential biological activities. The synthetic methodologies developed provide pathways for the creation of diverse heterocyclic compounds that can be further explored for various biological applications (Sirakanyan et al., 2016).
Anticancer Agents
A series of novel triazole functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer activity, highlighting the potential of derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide in the development of new anticancer agents (Vadla & Betala, 2020).
Antimicrobial Activity
Compounds derived from the core structure of this compound have also been investigated for their antimicrobial activity. These studies are crucial for identifying new antimicrobial agents that can address the growing concern of antibiotic resistance. The exploration of these compounds' antimicrobial properties could lead to the development of novel therapeutic agents for treating infectious diseases (Farghaly et al., 2011).
Wirkmechanismus
Target of Action
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit various biological activities, including acting as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can also be used for the treatment of Alzheimer’s disease and insomnia .
Mode of Action
It’s known that the [1,2,4]triazolo[1,5-a]pyrimidine moiety can interact with its targets, leading to changes in cellular functions . For instance, when acting as a corticotropin-releasing factor 1 receptor antagonist, it could potentially inhibit the release of corticotropin, thereby affecting the stress response .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to affect various pathways, such as the corticotropin-releasing factor pathway, calcium signaling pathway, and pathways involved in alzheimer’s disease and insomnia .
Pharmacokinetics
The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to have antitumor effects . For instance, one such compound showed significant antiproliferative activity against HCT-116 cells .
Eigenschaften
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12(11-4-2-6-20-11)14-5-1-3-10-7-15-13-16-9-17-18(13)8-10/h2,4,6-9H,1,3,5H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBXWBGFOJULJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.